potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate
Overview
Description
Potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate is a chemical compound with the molecular formula C16H12ClKN2O3. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzodiazole ring, a chlorophenoxy group, and a potassium salt, which contribute to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives exhibit antimicrobial activities They interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Similar compounds have shown antimicrobial activity against a range of bacterial strains, suggesting potential effects on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate typically involves the reaction of 2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazole with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is obtained through crystallization and drying steps.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The potassium ion can influence the compound’s solubility and stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxymethyl)-1H-1,3-benzodiazole: Lacks the potassium salt, which may affect its solubility and reactivity.
Potassium 2-(4-chlorophenoxy)acetate: Lacks the benzodiazole ring, which may influence its biological activity.
Uniqueness
Potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate is unique due to the combination of the benzodiazole ring, chlorophenoxy group, and potassium salt. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
potassium;2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3.K/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21;/h1-8H,9-10H2,(H,20,21);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWMKZLZPGTMND-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)[O-])COC3=CC=C(C=C3)Cl.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClKN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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